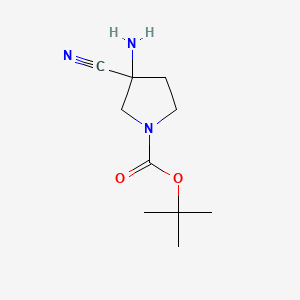

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLVTBMZGLRSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726412 | |

| Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871115-54-7 | |

| Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

Detailed Synthetic Routes

Starting Materials

- 3-Aminopyrrolidine or its derivatives.

- Di-tert-butyl dicarbonate (Boc2O) for amino group protection.

- Cyanide sources such as sodium cyanide or potassium cyanide for cyano group introduction.

- Acid catalysts for esterification (e.g., sulfuric acid, boron trifluoride diethyl etherate).

Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of γ-amino acid derivatives or direct use of 3-aminopyrrolidine | Provides the heterocyclic scaffold |

| 2 | Introduction of cyano group at C-3 | Nucleophilic substitution with sodium or potassium cyanide | Requires careful control due to cyanide toxicity |

| 3 | Protection of amino group | Reaction with di-tert-butyl dicarbonate (Boc2O) | Protects amino group to prevent side reactions |

| 4 | Esterification of carboxyl group | Treatment with tert-butyl alcohol and acid catalyst | Forms the tert-butyl ester for stability and solubility |

This synthetic pathway is supported by literature and commercial synthesis protocols, ensuring reproducibility and scalability.

Industrial and Laboratory Scale Considerations

- Continuous Flow Microreactor Systems: For industrial scale, continuous flow reactors improve reaction control, safety (especially handling cyanide), and yield efficiency compared to batch synthesis.

- Solvent Selection: Common solvents include tetrahydrofuran, toluene, dimethyl sulfoxide, and alcohols, chosen based on solubility and reaction compatibility.

- Reaction Conditions: Temperatures typically range from ambient to 120 °C depending on the step; reaction times vary from minutes to hours, optimized for maximal conversion.

Analysis of Preparation Methods

Reaction Mechanisms

- Nucleophilic Substitution: Cyanide ion attacks an electrophilic carbon center at C-3 to introduce the cyano group.

- Carbamate Formation: Boc protection proceeds through nucleophilic attack of the amino group on Boc2O, forming a stable carbamate.

- Esterification: Acid-catalyzed esterification of the carboxylic acid with tert-butyl alcohol proceeds via protonation and nucleophilic substitution.

Yields and Purity

- Reported yields for the Boc protection and esterification steps typically exceed 80%, with purity levels above 95% after standard purification methods such as crystallization or chromatography.

- Cyanide introduction step requires careful optimization to avoid side reactions and ensure selective substitution.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | γ-Amino acid derivatives | Cyclization, variable | 70-85 | Precursor preparation |

| Cyanide introduction | NaCN or KCN | Ambient to 80 °C | 60-75 | Toxic reagents, careful handling |

| Amino protection (Boc) | Di-tert-butyl dicarbonate | Room temp, base catalyst | 85-95 | Protects amino group |

| Esterification | tert-Butyl alcohol, acid catalyst | 50-120 °C | 80-90 | Forms tert-butyl ester |

Research Findings and Applications

- The compound serves as a key intermediate in synthesizing bioactive molecules, including enzyme inhibitors and receptor antagonists.

- Its unique cyano substituent allows for further functionalization via reduction, substitution, or oxidation reactions, expanding its utility in medicinal chemistry.

- Research highlights the compound’s potential in developing histamine receptor antagonists and other pharmacologically relevant agents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate

- Molecular Formula : C₁₀H₁₆N₂O₃

- Molecular Weight : 212.25 g/mol

- Key Differences: Replaces the amino group (-NH₂) with a hydroxyl (-OH) group at the 3-position .

- Impact: Solubility: The hydroxyl group enhances polarity, increasing solubility in polar solvents like water or ethanol compared to the amino-cyano analogue. Reactivity: The hydroxyl group can participate in hydrogen bonding and oxidation reactions, whereas the amino group in the target compound may undergo nucleophilic substitution or act as a hydrogen bond donor.

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Key Differences : Incorporates a fluoropyridinyl moiety and a hydroxymethyl-pyrrolidine substituent .

- Applications: Likely used in kinase inhibitor synthesis due to the pyridine scaffold’s prevalence in such targets.

tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate

- Role: A key intermediate in the synthesis of pyrrolidine derivatives, lacking the cyano group present in the target compound .

- Comparison: The absence of the cyano group simplifies synthesis but reduces functional versatility. The cyano group in the target compound allows for further transformations, such as reduction to amines or hydrolysis to carboxylic acids.

Physicochemical Properties and Stability

Molecular Weight and Polarity

- Target Compound : Estimated molecular weight ~209.25 g/mol (assuming C₁₀H₁₅N₃O₂).

- tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate: Higher molecular weight (212.25 g/mol) due to the hydroxyl group .

Stability and Reactivity

- tert-Butyl Group : Provides steric protection to the carbamate group, enhancing stability against hydrolysis in all analogues .

- Amino vs. Hydroxyl Groups: The amino group in the target compound may increase susceptibility to oxidation compared to the hydroxyl-containing analogue. The cyano group’s electron-withdrawing nature could deactivate the amino group, reducing nucleophilicity .

General Precautions for Tert-Butyl Derivatives

- Reactivity : Tert-butyl alcohols (e.g., tert-butyl alcohol) decompose with strong acids to release flammable gases (e.g., isobutylene) . While the target compound lacks alcohol functionality, its tert-butyl carbamate group may require similar precautions during acidic hydrolysis.

- Storage : Store in sealed containers away from oxidizers and strong bases to prevent decomposition .

Hazard Profiles of Analogues

Target Compound

- Role: Intermediate in synthesizing bioactive molecules, leveraging the amino group for amide bond formation and the cyano group for click chemistry or nitrile hydration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is a compound with significant potential in various biological applications due to its unique structural properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

Chemical Structure:

- Molecular Formula: C10H17N3O2

- Molecular Weight: 211.26 g/mol

- Key Functional Groups: Tert-butyl group, amino group, cyano group, and a pyrrolidine ring.

The presence of these functional groups suggests that the compound may participate in a variety of chemical reactions and biological interactions, potentially influencing its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The amino group can act as a base, while the carboxylate group can function as an acid, allowing the compound to participate in proton transfer reactions. Furthermore, the cyanopyrrolidine structure is known for its involvement in enzyme interactions and protein binding, which are critical for its biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activity across several areas:

- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

- Antimicrobial Properties: Preliminary investigations suggest that the compound may possess antimicrobial activity, which could be useful in developing new antibiotics.

- Cytotoxicity: In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, highlighting its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Interaction Studies:

A study focused on the binding affinity of this compound with various enzymes demonstrated effective inhibition of proteolytic activity. The results indicated that modifications to the compound’s structure could enhance its inhibitory potency against specific targets involved in disease processes . -

Cytotoxicity Assessment:

In vitro assays conducted on human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects at micromolar concentrations. This suggests a potential role for this compound in cancer therapy, warranting further exploration into its structure-activity relationship (SAR) .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and permeability influence its absorption and distribution within biological systems. Initial studies suggest that modifications to the chemical structure could enhance these properties, improving bioavailability and efficacy.

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate?

Methodology: The compound can be synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by cyanidation at the 3-position. For example, analogous syntheses of tert-butyl-protected heterocycles use nucleophilic substitution or coupling reactions under inert conditions . Key steps include:

- Boc protection using di-tert-butyl dicarbonate in dichloromethane with a base (e.g., DMAP).

- Cyanide introduction via Strecker synthesis or nitrile transfer reagents (e.g., TMSCN with catalytic Lewis acids).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How should researchers safely handle this compound in the laboratory?

Methodology:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Toxicity Mitigation : The compound’s structural analogs (e.g., tert-butyl piperidine derivatives) show acute toxicity (Category 4 for oral/dermal/inhalation routes). Avoid skin contact and aerosol formation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology:

- NMR : Use H and C NMR in deuterated solvents (CDCl or DMSO-d) to confirm Boc group integrity and cyanopyrrolidine geometry .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~239.3 g/mol based on analogs) .

- FT-IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm and carbamate (C=O) at ~1680–1720 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

Methodology:

- Single-Crystal X-ray Diffraction : As demonstrated for tert-butyl pyrazolo-piperidine derivatives, grow crystals via slow evaporation in dichloromethane/hexane (1:3 v/v) and analyze using a Bruker D8 Venture diffractometer .

- Dynamic NMR : For conformational flexibility, perform variable-temperature H NMR (e.g., 25°C to −60°C) to observe coalescence of diastereotopic protons .

Q. What strategies address conflicting reactivity data in Boc-deprotection steps for this compound?

Methodology:

- Acid Sensitivity Screening : Test TFA (trifluoroacetic acid) in dichloromethane (20–50% v/v) vs. HCl/dioxane (4 M) at 0–25°C. Monitor by TLC for deprotection efficiency .

- Competing Reactions : If nitrile groups hydrolyze prematurely, employ milder conditions (e.g., 10% TFA with scavengers like triisopropylsilane) .

Q. How can computational modeling predict the thermodynamic stability of this compound?

Q. What experimental designs validate the compound’s thermal stability under storage conditions?

Methodology:

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C at 10°C/min under nitrogen. Degradation onset >150°C suggests stability at room temperature .

- Accelerated Aging Studies : Store aliquots at 40°C/75% RH for 4 weeks and analyze purity via HPLC (C18 column, acetonitrile/water gradient) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reaction yields between small-scale and bulk syntheses?

Methodology:

- Kinetic Profiling : Use in-situ IR or ReactIR to monitor reaction progress at different scales. Adjust stirring rates (≥500 rpm for bulk) to mitigate mass transfer limitations .

- Scale-Dependent Purification : For bulk runs, replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) to improve yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.